molecular formula C23H25FN4O3 B12167591 Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B12167591
M. Wt: 424.5 g/mol
InChI Key: TXRKAMCNDJYMPL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a tetrahydropyrimidinecarboxylate moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets in the body. The fluorophenyl group and piperazine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may exert its effects through pathways involving neurotransmitter regulation, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.

Biological Activity

Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperazine derivatives and features a complex structure that includes a fluorophenyl group and a tetrahydropyrimidinecarboxylate moiety. Its molecular formula is C23H25FN4O3C_{23}H_{25}FN_4O_3 with a molecular weight of 424.5 g/mol.

Chemical Structure

The compound's structure can be represented as follows:

Ethyl 2 4 4 fluorophenyl 1 piperazinyl 4 oxo 6 phenyl 1 4 5 6 tetrahydro 5 pyrimidinecarboxylate\text{Ethyl 2 4 4 fluorophenyl 1 piperazinyl 4 oxo 6 phenyl 1 4 5 6 tetrahydro 5 pyrimidinecarboxylate}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The fluorophenyl group and piperazine ring facilitate binding to specific receptors or enzymes, which may lead to modulation of neurotransmitter activity, enzyme inhibition, or receptor activation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, it has shown promise in inhibiting tumor growth in various cancer models.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the compound's effects against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
  • Cancer Cell Line Testing : In assays involving human breast cancer cell lines (MCF-7), the compound exhibited IC50 values around 15 µM, suggesting effective cytotoxicity.

Research Findings

Recent findings highlight the compound's potential as a lead candidate for drug development:

Activity Type Pathogen/Cancer Type MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Reagents Used : Common reagents include acetonitrile and potassium carbonate.
  • Reaction Conditions : The reactions are usually carried out under controlled temperatures (80°–90°C) to optimize yield and purity.

Properties

Molecular Formula

C23H25FN4O3

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H25FN4O3/c1-2-31-22(30)19-20(16-6-4-3-5-7-16)25-23(26-21(19)29)28-14-12-27(13-15-28)18-10-8-17(24)9-11-18/h3-11,19-20H,2,12-15H2,1H3,(H,25,26,29)

InChI Key

TXRKAMCNDJYMPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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